MC-Gly-Gly-Phe

Description

BenchChem offers high-quality MC-Gly-Gly-Phe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Gly-Gly-Phe including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

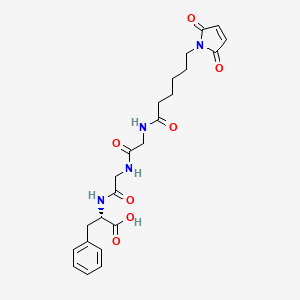

(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O7/c28-18(9-5-2-6-12-27-21(31)10-11-22(27)32)24-14-19(29)25-15-20(30)26-17(23(33)34)13-16-7-3-1-4-8-16/h1,3-4,7-8,10-11,17H,2,5-6,9,12-15H2,(H,24,28)(H,25,29)(H,26,30)(H,33,34)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVPAFLSJIPUCL-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130594 |

Source

|

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599440-15-9 |

Source

|

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1599440-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]glycylglycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The MC-Gly-Gly-Phe Linker: A Deep Dive into the Mechanism of Action for Targeted Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of chemotherapy agents.[1][2] The linker, a chemical bridge connecting these two components, is a pivotal determinant of an ADC's success, governing its stability in circulation, pharmacokinetic profile, and the efficiency of payload release at the tumor site.[1][2] Among the various linker strategies, protease-cleavable linkers have become a cornerstone of ADC design. This guide provides a comprehensive technical overview of the maleimidocaproyl-glycyl-glycyl-phenylalanine (MC-Gly-Gly-Phe) linker, a widely utilized protease-cleavable system, detailing its mechanism of action, the rationale behind its design, and the experimental methods used for its validation.

Deconstructing the MC-Gly-Gly-Phe Linker: A Trifecta of Functionality

The MC-Gly-Gly-Phe linker is a modular system, with each component engineered for a specific function:

-

Maleimidocaproyl (MC) Group: This component serves as the conjugation point to the antibody. The maleimide moiety reacts efficiently and selectively with thiol (-SH) groups, typically from reduced cysteine residues on the monoclonal antibody, forming a stable thioether bond.[3][4] The caproyl (six-carbon) chain acts as a spacer, providing steric separation between the antibody and the peptide sequence to ensure accessibility for enzymatic cleavage.[3][5]

-

Gly-Gly-Phe Peptide Sequence: This tripeptide is the lynchpin of the targeted release mechanism. It is designed as a specific substrate for lysosomal proteases, most notably Cathepsin B, an enzyme that is frequently overexpressed and highly active within the acidic environment of tumor cell lysosomes.[] The choice of this specific sequence is critical for ensuring that the linker remains stable in systemic circulation while being efficiently cleaved within the target cell.[7]

-

Self-Immolative Spacer (e.g., PABC): While not part of the "MC-Gly-Gly-Phe" name itself, this linker is almost invariably used in conjunction with a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC).[3][8][9] Following the enzymatic cleavage of the peptide, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination cascade.[8][10] This "self-immolation" is crucial as it ensures the traceless release of the cytotoxic payload in its native, unmodified, and fully active form.[8][11]

Visualizing the ADC Architecture

The following diagram illustrates the typical structure of an ADC employing the MC-Gly-Gly-Phe linker system.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 11. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

The Architectonics of Targeted Drug Delivery: An In-Depth Technical Guide to the MC-Gly-Gly-Phe Linker

For researchers, scientists, and drug development professionals at the vanguard of targeted therapeutics, the sophisticated design of linker technology is a cornerstone of success. Among the arsenal of molecular bridges, the MC-Gly-Gly-Phe linker has emerged as a critical component in the architecture of Antibody-Drug Conjugates (ADCs), offering a masterful balance of stability in circulation and controlled, targeted release of potent payloads. This guide provides an in-depth exploration of the design, function, and application of this pivotal linker, grounded in scientific integrity and field-proven insights.

Deconstructing the Molecular Blueprint: The Rationale Behind MC-Gly-Gly-Phe Design

The efficacy of an ADC is intrinsically tied to the integrity of its linker. The linker must be sufficiently stable to prevent premature drug release in systemic circulation, which could lead to off-target toxicity, yet be labile enough to efficiently liberate the cytotoxic payload within the target cancer cell.[][2] The MC-Gly-Gly-Phe linker is a cleavable system meticulously designed to meet these opposing demands. Its architecture can be dissected into three key functional units, each with a specific role in the overall mechanism of action.

-

The Maleimidocaproyl (MC) Group: A Stable Anchor to the Antibody The maleimidocaproyl (MC) group serves as the covalent attachment point to the monoclonal antibody.[] This is typically achieved through a Michael addition reaction with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond.[4][5] The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug conjugate, which can be crucial for maintaining the antibody's binding affinity and preventing aggregation.[6]

-

The Gly-Gly Dipeptide Spacer: A Soluble and Flexible Bridge The diglycine (Gly-Gly) component acts as a flexible and hydrophilic spacer.[7] The use of glycine, the smallest amino acid, imparts significant conformational flexibility to the linker, which can facilitate access of proteolytic enzymes to the cleavage site.[8] Furthermore, the hydrophilic nature of the peptide backbone can help to mitigate the aggregation potential of hydrophobic drug payloads, a common challenge in ADC development.[7]

-

The Phenylalanine (Phe) Residue: The Key to Enzymatic Recognition The phenylalanine (Phe) residue is the critical element for enzymatic recognition and subsequent cleavage. It is specifically recognized by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.[9][10][11] The cleavage of the peptide bond C-terminal to the phenylalanine residue initiates the drug release cascade.[9][11]

Diagram 1: Molecular architecture of the MC-Gly-Gly-Phe linker.

Mechanism of Action: A Precisely Timed Cascade of Drug Release

The therapeutic efficacy of an ADC armed with an MC-Gly-Gly-Phe linker hinges on a well-orchestrated sequence of events that begins with receptor-mediated endocytosis and culminates in the intracellular release of the cytotoxic payload.

-

Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell within an endosome.

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes, including proteases.[12]

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond on the C-terminal side of the phenylalanine residue in the linker.[9][11] This enzymatic cleavage is the rate-limiting step in the drug release process.

-

Payload Liberation: The cleavage of the peptide bond liberates the cytotoxic drug, which can then exert its pharmacological effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis of the cancer cell.

Diagram 2: Mechanism of drug release from an ADC with an MC-Gly-Gly-Phe linker.

Synthesis and Characterization: A Guide to Best Practices

The synthesis of a high-quality ADC is a multi-step process that demands precision and rigorous quality control. The following provides a generalized workflow and key analytical considerations for the synthesis and characterization of an ADC utilizing the MC-Gly-Gly-Phe linker.

Synthesis Workflow

A typical synthesis involves the separate preparation of the antibody, the linker-payload, and their subsequent conjugation.

Step 1: Antibody Preparation

-

If necessary, the antibody's interchain disulfide bonds are partially or fully reduced to generate free thiol groups for conjugation. This is commonly achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[13]

Step 2: Synthesis of the MC-Gly-Gly-Phe-Payload Moiety

-

The MC-Gly-Gly-Phe linker is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

-

The cytotoxic drug is then covalently attached to the C-terminus of the peptide linker.

Step 3: Conjugation

-

The maleimide group of the MC-Gly-Gly-Phe-payload is reacted with the free thiol groups of the reduced antibody via a Michael addition reaction to form a stable thioether linkage.[5]

Step 4: Purification and Formulation

-

The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Common purification techniques include size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC).

-

The purified ADC is then formulated in a suitable buffer for stability and administration.

Critical Analytical Characterization

Thorough analytical characterization is imperative to ensure the quality, consistency, and efficacy of the ADC.

| Analytical Parameter | Method(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody, a critical parameter influencing efficacy and toxicity.[14][15] |

| Conjugation Site Analysis | Peptide Mapping with LC-MS/MS | To identify the specific cysteine residues on the antibody that have been conjugated to the linker-drug. |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To assess the presence of aggregates and other impurities that can affect the ADC's stability and immunogenicity.[14] |

| In Vitro Stability | Incubation in plasma followed by LC-MS or ELISA | To evaluate the stability of the linker and the extent of premature drug release in a biologically relevant matrix.[16][17] |

| In Vitro Cleavage | Incubation with purified Cathepsin B or in lysosomal extracts followed by HPLC or LC-MS | To confirm the enzymatic cleavage of the linker and quantify the rate of drug release.[11] |

Applications and Significance in Drug Development

The MC-Gly-Gly-Phe linker and its close analogs, such as the GGFG linker, have been instrumental in the development of several successful and promising ADCs.[9][18] The design principles of this linker class have been validated in numerous preclinical and clinical studies, demonstrating their potential to create highly effective and well-tolerated cancer therapies.

A prominent example of a clinically successful ADC utilizing a similar tetrapeptide linker is Trastuzumab deruxtecan (Enhertu®), which employs a GGFG linker.[] This ADC has shown remarkable efficacy in treating HER2-positive cancers. The success of such ADCs underscores the power of the peptide-based linker strategy for achieving targeted drug delivery.

Conclusion: A Versatile Tool in the Targeted Therapy Toolbox

The MC-Gly-Gly-Phe linker represents a sophisticated and highly effective solution for the targeted delivery of cytotoxic agents in the form of ADCs. Its modular design, which ensures stability in circulation and specific enzymatic cleavage within the target cell, provides a robust platform for the development of next-generation cancer therapeutics. A thorough understanding of its design, mechanism of action, and the critical aspects of its synthesis and characterization is paramount for any researcher or drug development professional seeking to harness the full potential of this powerful technology. As our understanding of tumor biology and protein engineering continues to evolve, we can anticipate further refinements and innovations in linker design, building upon the solid foundation laid by pioneering technologies like the MC-Gly-Gly-Phe linker.

References

- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.

- ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). BOC Sciences.

- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central.

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis.

- Peptide Linkers in Antibody-Drug Conjug

- Fusion Protein Linkers: Property, Design and Functionality. PMC - PubMed Central.

- Linkers for ADCs. NJ Bio, Inc.

- MC-Gly-Gly-Phe. TargetMol.

- Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube.

- MC-Gly-Gly-Phe | ADC Linker. MedchemExpress.com.

- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug

- Methods to Design and Synthesize Antibody-Drug Conjug

- Current ADC Linker Chemistry. PMC - NIH.

- Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy. PubMed.

- An In-depth Technical Guide to the Mechanism of Action of the Mc-Gly-Gly-Phe-Gly-PAB-OH Linker in Antibody-Drug Conjug

- Analytical methods for physicochemical characterization of antibody drug conjug

- Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences.

- Analytical Techniques for Antibody-Drug Conjug

- Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjug

- Key assays and analytical techniques for the development of antibody drug conjug

- A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase. RSC Publishing.

- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies | Molecular Pharmaceutics.

- Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range | Biochemistry.

- The Chemistry Behind ADCs. PMC - PubMed Central.

- MC-Gly-Gly-Phe-Gly, ADC linker, 2413428-36-9. BroadPharm.

- An In-depth Technical Guide to the Enzymatic Cleavage of Phe-Lys Peptide Linkers in Drug Development. Benchchem.

- Glycoside-containing peptide linkers for antibody-drug conjugates.

- Analytical Methods for the Detection and Quantification of ADCs in Biological M

- Mc-MMAE (Maleimidocaproyl-monomethylauristatin E)

- Stability of the Cys-linker-MMAE-based ADC in 50% plasma at 37 °C. The...

- General synthetic route for the linker-MMAE conjugate (compound 6)....

- Master ADC Linker Design: Strategies & Optimiz

- (PDF) Cathepsin Substrates as Cleavable Peptide Linkers in Bioconjugates, Selected from a Fluorescence Quench Combinatorial Library.

- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjug

- Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. NIH.

- ADC Plasma Stability Analysis Service.

- One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substr

Sources

- 2. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. blog.crownbio.com [blog.crownbio.com]

- 16. A preliminary study for the development of cleavable linkers using activatable fluorescent probes targeting leucine aminopeptidase - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 18. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Properties and Applications of MC-Gly-Gly-Phe Tripeptide Linker

This guide provides a comprehensive technical overview of the Maleimidocaproyl-Glycyl-Glycyl-Phenylalanine (MC-Gly-Gly-Phe) tripeptide, a critical component in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates (ADCs). Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, mechanism of action, and practical applications of this specialized linker, offering field-proven insights and detailed experimental protocols.

Introduction: The Pivotal Role of Cleavable Linkers in Targeted Therapy

The efficacy of an Antibody-Drug Conjugate (ADC) is fundamentally dependent on the synergistic interplay of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is not merely a passive connector; it is a dynamic element that dictates the stability, pharmacokinetics, and ultimate therapeutic index of the ADC.[] Among the various linker technologies, enzymatically cleavable linkers have garnered significant attention for their ability to remain stable in systemic circulation and selectively release the payload within the target tumor microenvironment.[]

The MC-Gly-Gly-Phe tripeptide is a prominent example of a protease-cleavable linker. Its design leverages the overexpression of certain proteases, such as Cathepsin B, within the lysosomal compartments of cancer cells to trigger the release of the cytotoxic agent. This targeted release mechanism is crucial for maximizing the therapeutic window, enhancing anti-tumor efficacy while minimizing off-target toxicities.[2] This guide will provide a detailed exploration of the properties and applications of the MC-Gly-Gly-Phe linker, offering a robust knowledge base for its successful implementation in research and drug development.

Physicochemical Properties of MC-Gly-Gly-Phe

A thorough understanding of the physicochemical properties of the MC-Gly-Gly-Phe linker is essential for its effective handling, formulation, and integration into ADC constructs.

| Property | Value | Source |

| Molecular Formula | C23H28N4O7 | [3][4] |

| Molecular Weight | 472.49 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Highly soluble in Dimethyl Sulfoxide (DMSO) | [4][5] |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [4] |

Note on Solubility: The MC-Gly-Gly-Phe tripeptide exhibits high solubility in organic solvents like DMSO.[4][5] For biological applications, it is common practice to prepare a concentrated stock solution in anhydrous DMSO, which can then be diluted into aqueous buffers for conjugation reactions. It is crucial to use freshly opened, high-purity DMSO, as its hygroscopic nature can impact the solubility and stability of the compound.[5]

Synthesis and Characterization of MC-Gly-Gly-Phe

The synthesis of the MC-Gly-Gly-Phe tripeptide is typically achieved through a stepwise solid-phase peptide synthesis (SPPS) approach, followed by the conjugation of the maleimidocaproyl (MC) group.

Solid-Phase Peptide Synthesis (SPPS) of Gly-Gly-Phe

The following is a representative protocol for the synthesis of the Gly-Gly-Phe tripeptide backbone on a solid support, based on standard Fmoc/tBu chemistry.[6][7][8][9][10]

Experimental Protocol: Solid-Phase Synthesis of Gly-Gly-Phe

-

Resin Preparation: Start with a suitable solid support, such as a 2-chlorotrityl chloride resin. Swell the resin in a non-polar solvent like dichloromethane (DCM) for 30-60 minutes in a peptide synthesis vessel.

-

First Amino Acid Coupling (Phenylalanine):

-

Dissolve Fmoc-L-Phe-OH (3 equivalents relative to resin capacity) and diisopropylethylamine (DIPEA) (7.5 equivalents) in dry DCM.

-

Add the amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Cap any unreacted sites on the resin by treating with a solution of DCM/MeOH/DIPEA (80:15:5) for 15-30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the phenylalanine residue.

-

Wash the resin extensively with DMF to remove piperidine and byproducts.

-

-

Second Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated glycine solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the final glycine residue.

-

Cleavage from Resin:

-

After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Cleave the tripeptide from the resin using a cleavage cocktail, such as trifluoroacetic acid (TFA)/H2O/triisopropylsilane (TIS) (95:2.5:2.5), for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

-

Dry the purified Gly-Gly-Phe tripeptide under vacuum.

-

Conjugation of the Maleimidocaproyl (MC) Group

The maleimide functional group is introduced to the N-terminus of the purified tripeptide in solution phase.

Experimental Protocol: MC Group Conjugation

-

Dissolve the purified Gly-Gly-Phe tripeptide in a suitable solvent such as DMF.

-

Add 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS) (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Upon completion, purify the MC-Gly-Gly-Phe product by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

Characterization

The identity and purity of the synthesized MC-Gly-Gly-Phe should be confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the presence of all expected protons.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanism of Action in Antibody-Drug Conjugates

The MC-Gly-Gly-Phe linker is designed for selective cleavage within the lysosomal compartment of target cancer cells. This process is initiated by the enzymatic activity of proteases, primarily Cathepsin B, which is often upregulated in various tumor types.

The cleavage and drug release mechanism can be summarized in the following steps:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle with a low pH environment and a high concentration of degradative enzymes.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the glycine and phenylalanine residues of the linker.

-

Self-Immolation (if a PABC spacer is present): If the linker is attached to a p-aminobenzyl carbamate (PABC) self-immolative spacer, the cleavage of the peptide bond initiates a cascade of electronic rearrangements within the PABC moiety. This results in the release of the unmodified cytotoxic drug.

-

Drug-Target Interaction: The released cytotoxic payload can then bind to its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.

Caption: Workflow of ADC internalization and payload release.

Application in Antibody-Drug Conjugate Development

The MC-Gly-Gly-Phe linker is a versatile tool for the development of ADCs. The following section provides a detailed workflow for the synthesis of an ADC using this linker.

Synthesis of a Cysteine-Linked ADC

This protocol describes the conjugation of a drug-linker construct, such as MC-Gly-Gly-Phe-MMAE, to a monoclonal antibody via its cysteine residues.

Experimental Workflow: ADC Synthesis

Caption: A streamlined workflow for the synthesis of an Antibody-Drug Conjugate.

Detailed Experimental Protocol: ADC Conjugation

-

Antibody Reduction:

-

Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds and expose the reactive thiol groups.[11] The molar ratio of TCEP to antibody needs to be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

If a small molecule reducing agent like DTT is used, it must be removed prior to conjugation, for example, by using a desalting column.

-

-

Conjugation Reaction:

-

Cool the reduced antibody solution to 4°C.

-

Prepare a stock solution of the MC-Gly-Gly-Phe-Payload (e.g., MMAE) in DMSO.

-

Add the drug-linker stock solution to the reduced antibody solution. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.

-

Allow the conjugation reaction to proceed at 4°C for 1-4 hours or at room temperature for 1 hour.

-

-

Quenching:

-

Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using methods like HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.

-

Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC in a cell-based assay using a relevant cancer cell line.

-

In Vitro and In Vivo Performance

The performance of an ADC is critically dependent on the stability of the linker in circulation and its efficient cleavage at the target site.

Linker Stability

The maleimide group of the MC linker forms a covalent bond with the thiol groups of cysteine residues on the antibody. While generally stable, this linkage can be susceptible to a retro-Michael reaction, leading to premature drug release. However, the Gly-Gly-Phe peptide sequence has been shown to contribute to the overall stability of ADCs. For instance, ADCs utilizing the similar Gly-Gly-Phe-Gly linker, such as trastuzumab deruxtecan, have demonstrated good plasma stability.[12]

In Vivo Efficacy and Toxicity

The in vivo performance of ADCs with Gly-Gly-Phe-based linkers has been extensively studied. These ADCs have shown significant anti-tumor efficacy in various preclinical models.[2] The targeted delivery of the cytotoxic payload to the tumor site, coupled with the controlled release mechanism, contributes to a favorable therapeutic index. However, as with all ADCs, potential toxicities need to be carefully evaluated. The toxicity profile is influenced by the payload, the target antigen, and the properties of the linker itself.[2]

Conclusion

The MC-Gly-Gly-Phe tripeptide is a well-established and effective cleavable linker for the development of Antibody-Drug Conjugates. Its key attributes, including its defined chemical structure, susceptibility to enzymatic cleavage by tumor-associated proteases, and proven utility in preclinical and clinical settings, make it a valuable tool for researchers and drug developers. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action, as outlined in this guide, is paramount for the successful design and implementation of next-generation targeted cancer therapies.

References

- BroadPharm. (2022, January 18). Protocol for ADC Conjugation by TCEP Reduction with Maleimide Drug Linker. BroadPharm.

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Zhang, X., et al. (2024). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Acta Pharmaceutica Sinica B.

- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.

- Hamilton, G. S., et al. (2024). Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials. ESMO Open.

- BroadPharm. MC-Gly-Gly-Phe-Gly, ADC linker, 2413428-36-9. BroadPharm.

- DC Chemicals. MC-Gly-Gly-Phe | ADC Linker. DC Chemicals.

- TargetMol. MC-Gly-Gly-Phe. TargetMol.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery.

- CarboHyde. (2023, January 26). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. CarboHyde.

- Benchchem.

- MedchemExpress. MC-Gly-Gly-Phe-Gly (Mc-GGFG-OH) | ADC Linker. MedchemExpress.

- Zeni, A. L., et al. (2016).

- BOC Sciences. Current ADC Linker Chemistry: PEG, Maleimide, Peptide, SMCC, and More. BOC Sciences.

- Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

- ResearchGate. General synthetic route for the linker-MMAE conjugate (compound 6).

- Precise PEG. MC-Gly-Gly-Phe-Gly. Precise PEG.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- PLOS. (2020).

- ResearchGate. Graphic representation of the conformers of the tripeptide Gly-Phe-Gly.

- Longdom Publishing. (2013, April 30). Conformational Search on the Tripeptides Structure by Molecular Dynamics: Study of L,L-Gly-Phe-Phe. Longdom Publishing.

- PubChem. Phe-Ala-Gly | C14H19N3O4 | CID 71728365. PubChem.

- Benchchem. Physicochemical Characteristics of the Tripeptide Gly-Gly-Sar: A Technical Guide for Researchers. Benchchem.

Sources

- 2. Toxicity and efficacy of antibody–drug conjugates in advanced solid tumors: a retrospective single-center analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dcchemicals.com [dcchemicals.com]

- 4. MC-Gly-Gly-Phe | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. peptide.com [peptide.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. biomatik.com [biomatik.com]

- 10. bachem.com [bachem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the MC-Gly-Gly-Phe Linker in Antibody-Drug Conjugates

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two moieties is a critical determinant of an ADC's success, dictating its stability, safety, and therapeutic efficacy.[1][2] This guide provides a detailed technical exploration of the maleimidocaproyl-glycyl-glycyl-phenylalanine (MC-Gly-Gly-Phe) linker, a protease-cleavable system integral to the design of advanced ADCs. We will dissect its chemical components, elucidate its mechanism of action from systemic circulation to lysosomal payload release, present methodologies for its characterization, and discuss the causal science behind its design.

The Central Imperative of the ADC Linker: A Balancing Act

The fundamental challenge in ADC design is to create a conjugate that remains inert and stable in systemic circulation to prevent premature release of its toxic payload, yet efficiently liberates the active drug upon reaching the target cancer cell.[2][3] This dual requirement has driven the evolution of linker chemistry, leading to two primary classes: non-cleavable and cleavable linkers.[2][4]

-

Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[4][5]

-

Cleavable linkers , the focus of this guide, are engineered to break under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes.[4][6]

Protease-cleavable linkers are a highly successful subset of cleavable linkers, designed to be substrates for enzymes like cathepsins, which are often overexpressed in the lysosomes of tumor cells.[7][8][9] This enzymatic targeting provides an additional layer of specificity, ensuring payload release is preferentially triggered inside the target cell. The MC-Gly-Gly-Phe linker is a prime example of this sophisticated strategy.

Deconstructing the MC-Gly-Gly-Phe Linker Architecture

The MC-Gly-Gly-Phe linker is not a monolithic entity but a modular system where each component serves a distinct and critical function. For optimal function, it is typically employed with a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).

MC (Maleimidocaproyl): The Antibody Conjugation Anchor

The maleimidocaproyl (MC) group facilitates the covalent attachment of the linker-payload to the monoclonal antibody.

-

Mechanism: It reacts with sulfhydryl (thiol) groups on cysteine residues of the antibody via a Michael addition reaction, forming a stable thioether bond.[] These cysteine residues are typically made available by the selective reduction of interchain disulfide bonds on the antibody.

-

Stability Considerations: While generally stable, the resulting thiosuccinimide ring can be susceptible to a reverse Michael reaction, particularly in the presence of other thiols like albumin in the plasma.[][11] This can lead to premature drug release and payload migration. However, the succinimide ring can undergo hydrolysis to form a stable ring-opened structure that is no longer susceptible to this reversal, significantly enhancing the ADC's in vivo stability.[11][12] The rate of this stabilizing hydrolysis is a key parameter in linker design.

Gly-Gly-Phe: The Protease-Sensitive Trigger

The tripeptide sequence Glycyl-Glycyl-Phenylalanine is the core of the linker's cleavage mechanism.

-

Enzymatic Specificity: This sequence is designed as a substrate for lysosomal cysteine proteases, most notably Cathepsin B, which is frequently upregulated in various cancer cells.[7][] Cathepsin B preferentially cleaves peptide bonds C-terminal to hydrophobic amino acids, making the Phenylalanine residue the key recognition and cleavage site.

-

Rationale for GGF Sequence: The choice of this specific sequence balances stability in circulation with efficient lysosomal cleavage. While other sequences like Valine-Citrulline (Val-Cit) are also widely used and cleaved by Cathepsin B, the Gly-Gly-Phe sequence offers a distinct kinetic profile and stability.[4][14][15] The tetrapeptide Gly-Gly-Phe-Gly has also been successfully used in approved ADCs, offering enhanced plasma stability compared to some dipeptide linkers.[]

PABC: The Self-Immolative Spacer

Directly attaching a bulky payload to the phenylalanine residue can sterically hinder the enzyme's ability to access and cleave the peptide bond.[17] The p-aminobenzyl carbamate (PABC) spacer is the elegant solution to this problem.

-

Mechanism of Action: The PABC spacer acts as a "triggerable" scaffold. It is positioned between the cleavable peptide (Phe) and the payload. Upon enzymatic cleavage of the Phe-PABC amide bond, the resulting p-aminobenzyl alcohol is electronically unstable and undergoes a spontaneous, rapid 1,6-elimination reaction.[6][18]

-

Traceless Release: This self-immolative cascade results in the release of the payload in its original, unmodified, and fully active form, along with carbon dioxide and azaquinone methide as byproducts.[6] This "traceless" release is critical for predictable pharmacology and is a cornerstone of modern cleavable linker technology.[18]

Integrated Mechanism of Action: From Vein to Target

The function of an ADC equipped with an MC-Gly-Gly-Phe-PABC linker is a highly orchestrated, multi-step process.

Caption: Workflow of ADC action from circulation to apoptosis.

Visualizing the Payload Release Mechanism

The cleavage and self-immolation steps are the chemical core of the linker's function.

Caption: Chemical cascade of payload release post-enzymatic cleavage.

Experimental Characterization: A Self-Validating Framework

Evaluating an ADC with an MC-Gly-Gly-Phe linker requires a series of assays to validate its stability and functional release mechanism.

Plasma Stability Assay

Objective: To confirm the stability of the ADC in circulation and quantify premature payload release.[8]

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in human plasma at 37°C.[8][19]

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[8]

-

Analysis: Analyze the samples using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the percentage of intact ADC and quantify any released payload over time.

-

Endpoint: Determine the plasma half-life of the intact ADC.

Lysosomal Protease Cleavage Assay

Objective: To verify that the linker is efficiently cleaved by the target enzyme, Cathepsin B.

Methodology:

-

Reaction Setup: Incubate the ADC or a model linker-payload substrate with purified human Cathepsin B in an appropriate assay buffer (typically acidic, pH ~5.0-5.5, to mimic the lysosome).

-

Time-Course Analysis: Take samples at multiple time points and quench the enzymatic reaction.

-

Quantification: Analyze the samples by Reverse-Phase HPLC (RP-HPLC) or LC-MS to measure the disappearance of the parent ADC and the appearance of the cleaved products.

-

Endpoint: Determine the kinetics of cleavage (e.g., initial rate, half-life).

In Vitro Cytotoxicity Assay

Objective: To measure the biological potency of the ADC on target cells.

Methodology:

-

Cell Culture: Plate antigen-positive target cancer cells and antigen-negative control cells.

-

Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubation: Incubate the cells for a period sufficient to allow for internalization, payload release, and cell death (typically 72-96 hours).

-

Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTS assay).

-

Endpoint: Calculate the IC50 (the concentration of the drug that causes 50% inhibition of cell growth) for each condition. A potent and specific ADC will have a low IC50 value on antigen-positive cells and a much higher IC50 on antigen-negative cells.[8]

Quantitative Data Summary

The following table presents representative data that might be obtained from such characterization studies. Actual values are highly dependent on the specific antibody, payload, and experimental conditions.

| Parameter | Representative Value | Significance |

| Plasma Half-Life (Intact ADC) | >150 hours | Demonstrates high stability in circulation, minimizing off-target toxicity.[8] |

| Cathepsin B Cleavage Half-Life | < 1 hour | Shows rapid and efficient payload release in the target lysosomal environment. |

| IC50 (Antigen-Positive Cells) | 0.1 - 10 nM | Indicates high, target-dependent potency of the ADC. |

| IC50 (Antigen-Negative Cells) | > 1000 nM | Confirms the specificity of the ADC and minimal off-target killing. |

Conclusion

The MC-Gly-Gly-Phe linker, in conjunction with a self-immolative PABC spacer, represents a highly sophisticated and effective system for targeted drug delivery in the field of antibody-drug conjugates. Its design masterfully balances the critical need for high plasma stability with the requirement for efficient, specific payload release within the lysosomal compartment of cancer cells. The modular nature of the maleimide anchor, the protease-sensitive peptide trigger, and the self-immolative spacer allows for fine-tuning and adaptation for various antibodies and payloads. A thorough experimental evaluation of its stability, cleavage kinetics, and in vitro potency is a self-validating process that is paramount for the successful development of ADCs that are both safe and effective. As ADC technology continues to advance, the principles embodied by the MC-Gly-Gly-Phe linker will remain a cornerstone of rational drug design.

References

- New Structural Insights Solve Instability Issues of Maleimide Linkers in ADCs. (URL: )

- Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjug

- An In-depth Technical Guide to the Mechanism of Action of the Mc-Gly-Gly-Phe-Gly-PAB-OH Linker in Antibody-Drug Conjug

- Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody–Drug Conjugates.

- Application Notes and Protocols for Lysosomal Trafficking and Payload Release of Val-Cit ADCs. Benchchem. (URL: )

- A Technical Guide to Protease-Cleavable Linkers in Antibody-Drug Conjug

- Technical Support Center: Maleimide-Thiol Linkage Stability in ADCs. Benchchem. (URL: )

- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. (2015-12-28). (URL: )

- Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjug

- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.

- Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjug

- The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Spacer in Antibody-Drug Conjugate (ADC) Linker Technology: An In-depth Te. Benchchem. (URL: )

- Improved Lysosomal Trafficking Can Modulate the Potency of Antibody Drug Conjugates.

- Intracellular trafficking of new anticancer therapeutics: antibody–drug conjug

- Cleavable vs. Non-Cleavable Linkers. BroadPharm. (2021-07-21). (URL: )

- Lysosomal Stability: A Key Factor in ADC Linker Performance and siRNA Delivery for Enhanced Therapeutic Efficacy. IPHASE Biosciences. (URL: )

- Essential Insights Into Linker Chemistry For Antibody Drug Conjug

- ADC Cleavable Linker: Classification and Mechanism of Action. PharmiWeb.com. (2023-08-18). (URL: )

- Severing Ties: Quantifying the Payload Release from Antibody Drug Conjug

- ADC Linker Technology: A Comprehensive Overview of Antibody-Drug Conjug

- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug

- The Chemistry Behind ADCs. PMC - PubMed Central. (URL: )

- MC-Gly-Gly-Phe | ADC Linker. MedchemExpress.com. (URL: )

- Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. (2024-03-05). (URL: )

- What Are ADC Linkers: Antibody–Drug Conjug

- MC-Gly-Gly-Phe-Gly (Mc-GGFG-OH) | ADC Linker. MedchemExpress.com. (URL: )

- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.

- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. (URL: )

- MC-Gly-Gly-Phe-Gly, ADC linker, 2413428-36-9. BroadPharm. (URL: )

- Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences. (URL: )

- ADC Linker (PEG Linker, Peptide Linker, Maleimide Linker). BOC Sciences. (URL: )

- Mc-Gly-Gly-Phe-Gly-PAB-OH | Peptide | Cleavable ADC Linker. TargetMol. (URL: )

- Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1]. Preprints.org. (2023-05-15). (URL: )

Sources

- 1. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]

- 2. abzena.com [abzena.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmiweb.com [pharmiweb.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. iphasebiosci.com [iphasebiosci.com]

- 11. benchchem.com [benchchem.com]

- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the MC-Gly-Gly-Phe Cleavable Linker in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the intricate design of antibody-drug conjugates (ADCs) represents a frontier in targeted cancer therapy. The success of these complex biotherapeutics hinges on the synergistic function of their three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and, critically, the linker that connects them. This guide provides a deep dive into the technical nuances of a clinically significant class of enzymatically cleavable linkers: the MC-Gly-Gly-Phe linker. We will explore its rational design, mechanism of action, synthesis, and the critical assays required for the comprehensive characterization of ADCs employing this technology.

The Rationale and Architecture of the MC-Gly-Gly-Phe Linker

The MC-Gly-Gly-Phe linker is a sophisticated molecular bridge engineered to remain stable in systemic circulation and to selectively release its cytotoxic payload within the target tumor cell.[] Its design is a testament to the fusion of organic chemistry, biochemistry, and pharmacology, with each component serving a distinct and vital purpose.

-

Maleimidocaproyl (MC) Spacer: This component provides a robust and stable covalent attachment to the monoclonal antibody. The maleimide group reacts specifically with thiol (-SH) groups, which are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[2][] The caproyl (a six-carbon chain) portion of the spacer adds distance and flexibility, which can help to overcome potential steric hindrance and ensure that both the antibody and the payload can function optimally.[4]

-

Gly-Gly-Phe (GGF) Peptide Sequence: This tripeptide sequence is the lynchpin of the linker's controlled-release mechanism. It is designed as a substrate for lysosomal proteases, particularly Cathepsin B and Cathepsin L, which are often overexpressed in the tumor microenvironment and are highly active in the acidic milieu of the lysosome.[][5] The GGF sequence offers a balance of stability in the bloodstream and susceptibility to enzymatic cleavage once the ADC is internalized by the target cancer cell.[6]

-

Self-Immolative Spacer (e.g., PABC): While not explicitly part of the "GGF" nomenclature, a self-immolative spacer like p-aminobenzyl carbamate (PABC) is frequently incorporated between the peptide sequence and the payload.[] Upon enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolation" is crucial as it ensures the release of the payload in its native, unmodified, and fully active form.[8]

The following diagram illustrates the fundamental structure of the MC-Gly-Gly-Phe linker integrated into an ADC.

Caption: Structure of an ADC with the MC-Gly-Gly-Phe linker.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of an ADC is critically dependent on the linker's ability to remain intact in the bloodstream, preventing premature release of the highly potent payload that could lead to systemic toxicity.[] Upon reaching the target tumor, the ADC's journey culminates in the precise release of the cytotoxic agent within the cancer cell.

The intracellular trafficking and payload release pathway for an ADC with an MC-Gly-Gly-Phe linker is a multi-step process:

-

Target Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific tumor-associated antigen on the surface of the cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[5]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by a low pH (around 4.5-5.0) and a high concentration of various hydrolytic enzymes, including cathepsin proteases.[5][]

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B and/or Cathepsin L recognize and cleave the Gly-Gly-Phe peptide sequence, typically at the C-terminal side of the phenylalanine residue.[5]

-

Self-Immolation and Payload Release: The cleavage of the peptide triggers the spontaneous decomposition of the self-immolative spacer (if present), leading to the release of the cytotoxic payload in its active form into the cytoplasm of the cancer cell.[8]

-

Induction of Cell Death: The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[9]

The following diagram visualizes this intracellular pathway.

Caption: Intracellular trafficking and payload release of a GGFG-linked ADC.

Synthesis and Conjugation: A Step-by-Step Approach

The creation of a high-quality ADC is a multi-stage process that demands precision in both the synthesis of the drug-linker and its subsequent conjugation to the antibody.

Synthesis of the MC-Gly-Gly-Phe-Payload Moiety

The synthesis of the drug-linker typically involves standard solid-phase or solution-phase peptide synthesis methodologies, followed by the attachment of the maleimidocaproyl spacer and the cytotoxic payload. While the exact synthetic route can vary, a general workflow is outlined below.

Experimental Protocol: Synthesis of a Maleimide-Activated GGF-Payload

-

Peptide Synthesis:

-

Synthesize the Gly-Gly-Phe tripeptide using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.

-

The C-terminal amino acid is typically attached to a resin, and subsequent amino acids are added sequentially.

-

After the final amino acid is coupled, the N-terminal protecting group is removed.

-

-

Attachment of the Maleimidocaproyl Spacer:

-

React the N-terminus of the resin-bound tripeptide with an activated form of 6-maleimidohexanoic acid (e.g., its N-hydroxysuccinimide ester).

-

This reaction forms a stable amide bond between the spacer and the peptide.

-

-

Cleavage from Resin:

-

Cleave the MC-Gly-Gly-Phe moiety from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

-

-

Payload Attachment:

-

In a solution-phase reaction, couple the C-terminus of the purified MC-Gly-Gly-Phe peptide to an amine or hydroxyl group on the cytotoxic payload, often via a self-immolative spacer like PABC. This step typically involves the use of standard peptide coupling reagents (e.g., HATU, HOBt).

-

-

Purification:

-

Purify the final MC-Gly-Gly-Phe-Payload drug-linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: General workflow for the synthesis of the MC-GGF-Payload.

Antibody-Drug Conjugation

The conjugation of the drug-linker to the antibody is a critical step that must be carefully controlled to achieve a desired drug-to-antibody ratio (DAR).[10]

Experimental Protocol: Cysteine-Based Antibody Conjugation

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 50 mM borate, pH 7.2).[2]

-

Add a 2.5 to 3.0 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), for each interchain disulfide bond to be reduced.[2]

-

Incubate the reaction at 37°C for 1-2 hours to cleave the disulfide bonds and expose the reactive thiol groups.[2]

-

-

Conjugation Reaction:

-

Dissolve the purified MC-Gly-Gly-Phe-Payload in an organic co-solvent like DMSO to create a stock solution (e.g., 10-20 mM).[2]

-

Add a slight molar excess of the drug-linker solution to the reduced antibody. The exact stoichiometry should be optimized to achieve the target DAR.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.[11]

-

-

Quenching:

-

Purification:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or diafiltration to remove unreacted drug-linker, quenching reagent, and any aggregates.[11]

-

Exchange the buffer to a suitable formulation buffer for storage.

-

Caption: Workflow for cysteine-based ADC conjugation.

Characterization and Quality Control of the ADC

Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters to evaluate include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the stability of the conjugate.

Determination of Drug-to-Antibody Ratio (DAR)

The average DAR is a critical quality attribute that significantly impacts the ADC's therapeutic window.[10]

| Analytical Technique | Principle | Key Information Provided |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker. | Provides the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR.[12][13][14] |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | After reduction of the ADC, separates the light and heavy chains based on their hydrophobicity, allowing for the quantification of drug-loaded chains. | Can determine the DAR and provide information on the distribution of the payload on the different antibody chains.[15] |

| Mass Spectrometry (MS) | Measures the intact mass of the ADC and its subunits (light and heavy chains). | Provides a direct measurement of the number of conjugated drug-linkers and can confirm the identity of the different DAR species.[16][17] |

Experimental Protocol: DAR Determination by HIC

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

-

Column: A suitable HIC column (e.g., Butyl-NPR).[2]

-

Mobile Phases:

-

Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over approximately 30 minutes.[2]

-

Detection: Monitor the elution profile at 280 nm.[2]

-

Data Analysis: Integrate the peak areas corresponding to the unconjugated antibody (DAR0) and the various drug-loaded species. Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

In Vitro and In Vivo Evaluation of ADC Functionality

A series of functional assays are required to validate the therapeutic potential of the newly synthesized ADC.

In Vitro Cleavage and Stability Assays

These assays are designed to confirm that the linker is stable in circulation and is efficiently cleaved under conditions that mimic the lysosomal environment.

Experimental Protocol: Cathepsin B-Mediated Cleavage Assay

-

Reaction Setup:

-

Time Course:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

-

Sample Analysis:

Experimental Protocol: Plasma Stability Assay

-

Incubation: Incubate the ADC in plasma (e.g., from human or mouse) at 37°C for an extended period (e.g., up to 7 days).[21]

-

Time Points: Collect samples at various time points.

-

Analysis:

Cell-Based Cytotoxicity Assays

These assays determine the potency of the ADC against cancer cells that express the target antigen.

Experimental Protocol: MTT-Based Cytotoxicity Assay

-

Cell Seeding: Seed both antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.[22][23][24]

-

ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free drug control.[22]

-

Incubation: Incubate the cells for 72-120 hours.[9]

-

MTT Assay:

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[24]

-

| Cell Line Type | Expected Outcome | Rationale |

| Antigen-Positive | Low IC50 value (high potency) | The ADC specifically targets and kills these cells through receptor-mediated endocytosis and payload release. |

| Antigen-Negative | High IC50 value (low potency) | The ADC does not bind to these cells, demonstrating the target-specificity of the conjugate.[24] |

In Vivo Efficacy and Pharmacokinetic Studies

Animal models are essential for evaluating the therapeutic efficacy, safety, and pharmacokinetic profile of the ADC.

Experimental Protocol: Xenograft Tumor Model

-

Tumor Implantation: Implant human cancer cells (antigen-positive) into immunocompromised mice.

-

Treatment: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups and administer the ADC, vehicle control, and other relevant controls intravenously.[9]

-

Efficacy Assessment: Monitor tumor volume and body weight over time to assess the anti-tumor activity and tolerability of the ADC.

-

Pharmacokinetic Analysis:

Conclusion

The MC-Gly-Gly-Phe linker is a cornerstone of modern ADC design, offering a sophisticated mechanism for the targeted delivery and controlled release of cytotoxic agents. Its success lies in the rational integration of a stable antibody conjugation moiety and an enzymatically cleavable peptide sequence. A thorough understanding of its synthesis, conjugation, and the comprehensive suite of analytical and functional assays described in this guide is paramount for the successful development of safe and effective antibody-drug conjugates. As linker technology continues to evolve, the principles of stability, selective cleavage, and meticulous characterization will remain the guiding tenets for the next generation of these promising cancer therapeutics.

References

- ADC Analysis by Hydrophobic Interaction Chrom

- Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR)

- A sensitive and rapid LC-MS/MS assay for quantitation of free payload Aur0101 from antibody drug conjugate (ADC) PYX-201 in human plasma.

- ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments.

- Application Note: Protocol for Antibody Conjugation with MC-GGFG-Ex

- Application Notes and Protocols for Cell-Based Functional Assays of ADCs with MMAF-OMe. Benchchem.

- Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates | LCGC International.

- Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody R

- Determination of ADC Cytotoxicity.

- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates using MTT and XTT Assays. Benchchem.

- Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody–Drug Conjugate with Cleavable Linker | Bioconjugate Chemistry.

- Application Notes and Protocols for MC-GGFG-Exatecan Antibody-Drug Conjug

- Current LC-MS-based strategies for characterization and quantification of antibody-drug conjug

- Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. VWR.

- Analytical Methods for the Detection and Quantification of ADCs in Biological M

- ADC Analysis by Hydrophobic Interaction Chromatography.

- Method development of a novel PK assay for antibody-conjugated drug measurement of ADCs using peptide-linker drug analyte. PubMed.

- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Springer.

- Measurement of ADC stability in plasma via released payload quantit

- Chapter 3: Linker Design and Impact on ADC Properties. The Royal Society of Chemistry.

- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. PMC - NIH.

- Overcoming ADC Conjugation Efficiency & Stability Challenges. BOC Sciences.

- HPLC Analysis of Drug-to-Antibody Ratio (DAR) Using BioPro HIC BF. YMC Europe.

- Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates | Bioconjugate Chemistry.

- Application Notes & Protocols: MC-GGFG-Exatecan for Preclinical Antibody-Drug Conjug

- Analysis Method for Drug-to-Antibody Ratio (DAR)

- In-Depth Technical Guide to the Enzymatic Cleavage of the GGFG Peptide Linker. Benchchem.

- Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjug

- Analytical methods for physicochemical characterization of antibody drug conjug

- Extracellular proteolytic cleavage of peptide-linked antibody-drug conjugates promotes bystander killing of cancer cells. Pyxis Oncology.

- Drug Antibody Ratio Analysis of Antibody-Drug Conjug

- ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.

- An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjug

- Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified

- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates | Request PDF.

- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. NIH.

- Antibody Conjugation Troubleshooting. Novus Biologicals.

- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjug

- Antibody-Drug Conjugate (ADC)

- Cathepsin B Cleavable Linker (Peptide Linker) | ADC Services. BOC Sciences.

- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates | ACS Omega.

- Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjug

- (PDF) Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms.

- Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjug

- Field Guide to Challenges and Opportunities in Antibody-Drug Conjug

- Understanding the Critical Role of Linkers in Advancing ADCs | Veranova. Veranova.

- General Antibody Drug Conjug

Sources

- 2. benchchem.com [benchchem.com]

- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 8. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. pyxisoncology.com [pyxisoncology.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 22. benchchem.com [benchchem.com]

- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to MC-Gly-Gly-Phe in Bioconjugation

Foreword: The Pursuit of Precision in Targeted Therapeutics

In the landscape of modern drug development, particularly in oncology, the quest for therapeutic precision is paramount. The advent of Antibody-Drug Conjugates (ADCs) has marked a significant stride towards this goal, offering the potential to deliver highly potent cytotoxic agents directly to cancer cells while minimizing collateral damage to healthy tissues. The elegant design of an ADC, however, lies in the intricate interplay of its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that bridges the two. It is this linker that dictates the stability, selectivity, and ultimate efficacy of the ADC.

This guide provides an in-depth technical exploration of a cornerstone in cleavable linker technology: the Maleimidocaproyl-Glycyl-Glycyl-Phenylalanine (MC-Gly-Gly-Phe) linker. We will dissect its rational design, delve into the mechanistic intricacies of its application in bioconjugation, and provide field-proven insights and detailed methodologies for its successful implementation. This document is intended for researchers, scientists, and drug development professionals who seek not just to follow a protocol, but to understand the fundamental principles that govern the creation of a successful and robust ADC.

I. The Architecture of a Targeted Warhead: Deconstructing the MC-Gly-Gly-Phe Linker

The MC-Gly-Gly-Phe linker is a sophisticated molecular entity engineered for controlled drug release in the tumor microenvironment. Its structure is a testament to the rational design principles that underpin modern bioconjugation. Let us dissect its key components:

-

Maleimidocaproyl (MC) Group: This unit serves as the reactive handle for conjugation to the antibody. The maleimide moiety exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which can be generated on the antibody by the reduction of interchain disulfide bonds.[][2] The six-carbon caproyl spacer provides spatial separation between the antibody and the payload, which can be crucial for maintaining the antibody's binding affinity and preventing steric hindrance.

-

Gly-Gly-Phe Peptide Sequence: This tripeptide sequence is the lynchpin of the linker's cleavable nature. It is designed to be a substrate for proteases, such as Cathepsin B, that are often overexpressed in the lysosomal compartments of tumor cells.[3] The choice of this specific sequence is critical for ensuring selective cleavage within the target cell, thereby minimizing premature drug release in systemic circulation. While the Val-Cit dipeptide is another commonly used cathepsin-cleavable linker, the GGFG tetrapeptide has been shown to exhibit enhanced stability in circulation.[2][4]

-

Self-Immolative Spacer (e.g., p-Aminobenzyl Carbamate - PABC): Often employed in conjunction with the peptide sequence, a self-immolative spacer like PABC is crucial for the efficient release of an unmodified payload.[][5][6][7][8][9] Following enzymatic cleavage of the peptide, the PABC group undergoes a spontaneous and rapid 1,6-elimination reaction, liberating the active drug. This "traceless" release is a key advantage, as it ensures that the cytotoxic agent is delivered in its most potent form.

The culmination of these components results in a linker that is stable in the bloodstream but poised for rapid disassembly upon internalization into a cancer cell.

II. The Art of the Thiol-Maleimide Reaction: A Practical Guide to Conjugation

The creation of a robust ADC using an MC-Gly-Gly-Phe linker hinges on the precise execution of the bioconjugation reaction. This section provides a detailed, step-by-step methodology, underpinned by the scientific rationale for each critical parameter.

A. Prerequisite: Antibody Preparation and Thiol Generation

The journey begins with the monoclonal antibody. The goal is to generate a controlled number of reactive thiol groups for conjugation without compromising the antibody's integrity.

Experimental Protocol: Antibody Reduction

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in a degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5). The removal of dissolved oxygen is crucial to prevent the re-oxidation of thiol groups.

-

Reducing Agent Addition: Add a 10-100 molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.[10] TCEP is preferred over dithiothreitol (DTT) as it is more stable, odorless, and does not require removal prior to the maleimide reaction.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The precise incubation time and TCEP concentration should be optimized to achieve the desired drug-to-antibody ratio (DAR) while minimizing antibody fragmentation.

-

Purification (Optional but Recommended): Remove excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer.[10][11] This step ensures that the subsequent maleimide reaction is not quenched by residual reducing agent.

Causality Behind the Choices:

-